molecular formula C11H14O B2579159 (1-Benzylcyclopropyl)methanol CAS No. 108546-79-8

(1-Benzylcyclopropyl)methanol

Cat. No. B2579159
CAS RN: 108546-79-8
M. Wt: 162.232
InChI Key: WKXMBZFFPAJMSV-UHFFFAOYSA-N
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Description

“(1-Benzylcyclopropyl)methanol” is a chemical compound with the CAS Number: 108546-79-8 . It has a molecular weight of 162.23 .


Physical And Chemical Properties Analysis

“(1-Benzylcyclopropyl)methanol” is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

Alcohols, including “(1-Benzylcyclopropyl)methanol”, are crucial in organic synthesis . They serve as indispensable building blocks for synthesizing a myriad of complex molecules and materials .

Pharmaceutical Applications

Alcohols are widely used in the pharmaceutical industry . They can be used as solvents, antiseptics, and in the synthesis of various drugs. While specific applications of “(1-Benzylcyclopropyl)methanol” in this field may require further research, its potential cannot be overlooked.

Materials Science

In the field of materials science, alcohols play a significant role . They are used in the production of polymers, resins, and plastics. “(1-Benzylcyclopropyl)methanol” could potentially be used in similar applications.

Industrial Processes

Alcohols are used in numerous industrial processes . They can be used as solvents, fuels, and in the production of detergents and cosmetics. “(1-Benzylcyclopropyl)methanol” could potentially be used in these areas.

Green Chemistry

Methanol is an important C1 source in organic synthesis because of its low cost, abundance, and biodegradability . Therefore, using methanol as a C1 source to synthesize high-value-added compounds is crucial . “(1-Benzylcyclopropyl)methanol” could potentially be used in this context.

Electrochemical and Photochemical Reactions

Recent advances have been made in various electrochemical and photochemical reactions using methanol as a sustainable source . “(1-Benzylcyclopropyl)methanol”, being a derivative of methanol, could potentially be used in similar applications.

Safety and Hazards

The safety data sheet for “(1-Benzylcyclopropyl)methanol” indicates that it is a hazardous substance. It has a GHS07 pictogram, and the signal word is "Warning" .

Future Directions

Methanol, in general, has a promising future due to its versatility in use. It’s at the trailhead of seemingly unending value pathways. There’s a need to reinvest in conventional methanol to support demand growth long term. The next plants will be more efficient, and current assets will be revamped to lower carbon intensity .

properties

IUPAC Name

(1-benzylcyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXMBZFFPAJMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylcyclopropyl)methanol

Synthesis routes and methods

Procedure details

To a stirring solution of the title B compound, 1-benzyl-cyclopropanecarboxylic acid tert-butyl ester (0.232 g, 1 mmol) in THF (8 mL) under nitrogen is added drop wise at −50° C. LiAlH4 (3 mL, 3 mmol, 1 m in THF). The resulting mixture is further stirred for 1 h at −50° C., then slowly allowed to reach room temperature and poured into a saturated NaHCO3 aqueous solution. The aqueous layer is extracted twice with EtOAc. and the combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/EtOAc 4/1 to 1/1) to afford the title compound: TLC, Rf (hexane/AcOEt 1/1)=0.52. MS 180.0 [M+18]. Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 4.95 min.
Quantity
0.232 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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